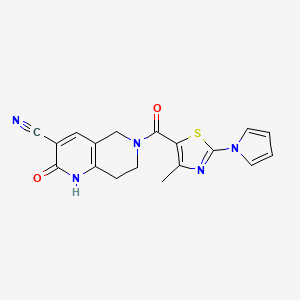

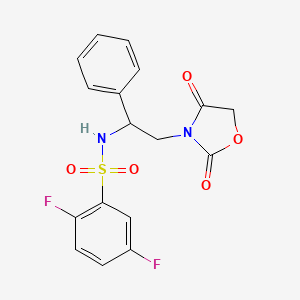

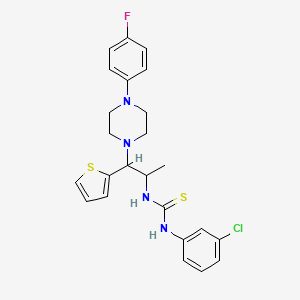

![molecular formula C22H20F2N2O5S2 B2751615 Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 946235-28-5](/img/structure/B2751615.png)

Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a thiophene derivative. Thiophene is a five-membered ring compound, containing four carbon atoms and a sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including cyclization reactions . The exact reactions would depend on the specific substituents on the thiophene ring.Aplicaciones Científicas De Investigación

Synthesis Techniques

The compound is utilized in various synthesis techniques across different studies. For example, it has been involved in the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through a ring-opening process, demonstrating the compound's potential in the development of new thiophene derivatives with significant yields (S. N. Sahu et al., 2015). Similarly, the reaction with methyl 3-hydroxythiophene-2-carboxylate to produce thiophene-2,4-diols showcases another application in chemical synthesis, leading to the formation of thiotetronic and α-halogenothiotetronic acids (C. Corral & J. Lissavetzky, 1984).

Development of Polyfunctional Quinolines

The compound has been used in the synthesis of polyfunctionalized quinolines, representing a novel approach to creating complex molecular structures with potential pharmacological activities (Y. Tominaga et al., 1994). This indicates its versatility in contributing to the synthesis of compounds with a broad range of biological activities.

Genotoxic and Carcinogenic Potential Assessment

A study assessed the genotoxic and carcinogenic potentials of thiophene derivatives, including the methyl 3-amino-4-methylthiophene-2-carboxylate. It highlights the importance of evaluating the safety of chemicals used in pharmaceuticals, demonstrating the compound's role in regulatory science and chemical safety assessment (Alban Lepailleur et al., 2014).

Novel Heterocyclic Disperse Dyes

The compound has applications in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, indicating its utility in materials science and textile engineering. This usage underlines the compound's versatility beyond pharmaceuticals, showcasing its potential in the development of new materials with specific properties (O. Iyun et al., 2015).

Mecanismo De Acción

Target of Action

The compound contains a2,5-difluorophenyl group, which is often used in the synthesis of biologically active compounds

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. The compound’s structure suggests it might undergoSuzuki–Miyaura cross-coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

thiophene ring in the compound suggests it might be involved in various biochemical reactions. Thiophene derivatives are known to exhibit a variety of biological effects and are used in the synthesis of advanced compounds with various biological effects .

Result of Action

thiophene ring in the compound suggests it might have various biological effects. Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Action Environment

For example, the presence of a thiophene ring in the compound suggests it might be sensitive to oxidative conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-[[2-(2,5-difluoroanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O5S2/c1-13-4-6-16(10-14(13)2)26(12-20(27)25-18-11-15(23)5-7-17(18)24)33(29,30)19-8-9-32-21(19)22(28)31-3/h4-11H,12H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWWGXKVGWNTMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

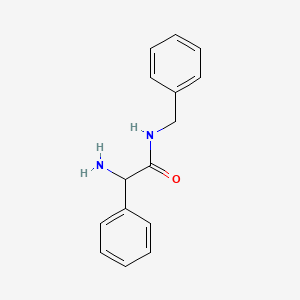

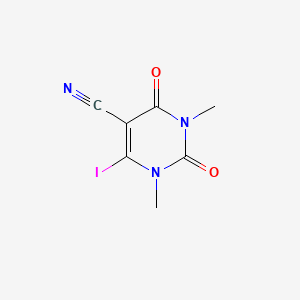

![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)

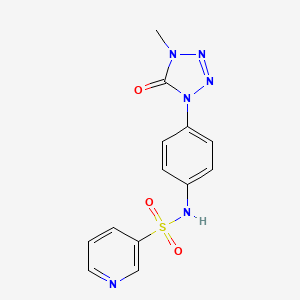

![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)

![8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B2751549.png)

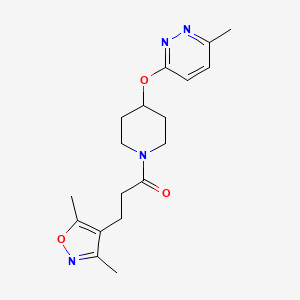

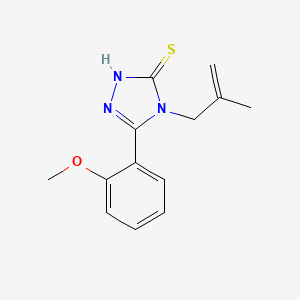

![ethyl ({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetate](/img/structure/B2751551.png)

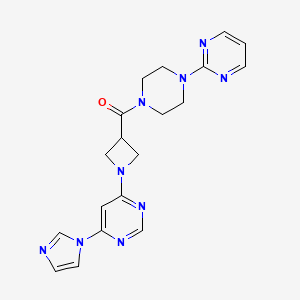

![N-(1-benzylpiperidin-4-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751553.png)